3-(Methylamino)cyclohexanol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(methylamino)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-6-3-2-4-7(9)5-6/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAAWQKUJZFQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480733 | |
| Record name | 3-(methylamino)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89854-96-6 | |
| Record name | 3-(methylamino)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for 3 Methylamino Cyclohexanol
General Synthetic Routes to Methylaminocyclohexanols
Overview of Cyclohexanol (B46403) Amination Strategies
The introduction of an amino group onto a cyclohexanol ring is a fundamental transformation in organic synthesis. General strategies often involve the conversion of a ketone or an epoxide precursor into the desired amino alcohol. One of the most common methods is the reductive amination of a cyclohexanone (B45756) derivative. This reaction typically involves the formation of an imine or enamine intermediate from the ketone and an amine, followed by reduction to the corresponding amine. Various reducing agents can be employed, influencing the stereoselectivity of the reaction.
Another significant strategy is the ring-opening of a cyclohexene (B86901) oxide with an amine. This method is particularly useful as it directly installs both the hydroxyl and amino functionalities in a single step. The regioselectivity of the ring-opening is a critical aspect, often influenced by the reaction conditions and the nature of the amine and epoxide.
Approaches Involving Cyclohexene Oxide Ring-Opening with Amines
The reaction of cyclohexene oxide with amines, such as methylamine (B109427), is a well-established method for producing methylaminocyclohexanols. acs.orgprepchem.com This nucleophilic ring-opening reaction is driven by the high reactivity of the strained three-membered epoxide ring. pearson.com The amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide, leading to the formation of a β-amino alcohol. pearson.com
Typically, the reaction is carried out by heating cyclohexene oxide with an aqueous solution of methylamine. acs.orgprepchem.com The use of an alcohol, such as ethanol, as a solvent is common to ensure miscibility of the reactants. acs.org The reaction proceeds readily under reflux conditions, and high yields of the trans-2-(methylamino)cyclohexanol product have been reported. acs.orgacs.org The formation of the trans product is a result of the backside attack of the amine on the epoxide ring, a characteristic feature of SN2-type reactions.
Several factors can influence the efficiency and outcome of this reaction. The use of a molar excess of the amine can help to minimize the formation of dimer impurities, which can arise from the further reaction of the product with the starting epoxide. acs.org While the reaction can be performed under atmospheric pressure, some procedures have reported the use of high pressure. acs.org The reaction is generally regioselective, with the amine preferentially attacking the less sterically hindered carbon of the epoxide. pearson.com Catalysts, including Lewis acids and even graphene oxide, have been explored to enhance the reaction rate and selectivity under milder, solvent-free conditions. researchgate.net
Specific Synthetic Approaches for 3-(Methylamino)cyclohexanol
Direct Synthetic Pathways
Direct synthesis of this compound is less commonly detailed in readily available literature compared to its 2-substituted isomer. However, analogous synthetic principles can be applied. A hypothetical direct route could involve the use of a specifically substituted cyclohexene precursor that would lead to the desired 3-amino alcohol upon reaction.
Precursor-Based Synthesis Strategies
A more practical and widely applicable approach to synthesizing this compound involves the use of a substituted cyclohexanone as a precursor. Reductive amination of a 3-substituted cyclohexanone, such as 3-methoxycyclohexanone, with methylamine would be a primary strategy. This process begins with the reaction of the ketone with methylamine to form an iminium ion intermediate. Subsequent reduction of this intermediate with a suitable hydride reagent, such as sodium borohydride (B1222165) or lithium borohydride, yields the desired this compound. researchgate.netorganicchemistrytutor.com The choice of reducing agent and reaction conditions can significantly impact the stereochemical outcome of the final product, with some methods showing selectivity for the trans isomer. researchgate.net
Transformation of Cyclohexene Derivatives
A primary route for the synthesis of this compound and its isomers involves the chemical transformation of cyclohexene derivatives, most notably cyclohexene oxide. This method hinges on the ring-opening reaction of the epoxide by an amine.
The fundamental reaction involves the nucleophilic attack of methylamine on the epoxide ring of cyclohexene oxide. This reaction breaks the strained three-membered ether ring and results in the formation of a 2-(methylamino)cyclohexanol. While the direct synthesis of the 3-isomer from a simple cyclohexene derivative is less commonly documented in standard literature, the principles of epoxide ring-opening are foundational and widely studied for producing substituted cyclohexanol compounds. The reaction of cyclohexene oxide with aqueous methylamine is a common method for synthesizing 2-(methylamino)cyclohexanol.
The regioselectivity of the epoxide ring-opening (attack at C1 vs. C2) is a critical factor. In an uncatalyzed reaction with a neutral nucleophile like methylamine, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less substituted carbon atom. For cyclohexene oxide, both carbons of the epoxide are secondary, leading to a potential mixture of products.
To control the reaction's efficiency and selectivity, various catalysts have been employed. For instance, calcium trifluoroacetate (B77799) (Ca(CF3CO2)2) has been shown to be an effective catalyst for the ring-opening of epoxides by amines under solvent-free conditions. chem-soc.si A study on the aminolysis of cyclohexene oxide with aniline, a related amine, demonstrated that Ca(CF3CO2)2 could achieve 100% conversion to the corresponding amino alcohol. chem-soc.si
Furthermore, asymmetric synthesis can be achieved using chiral catalysts. Heterogeneous chiral metal-organic frameworks (MOFs) have been successfully used for the enantioselective ring-opening of cyclohexene oxide with N-methylaniline derivatives. rsc.org One study reported achieving good yields and excellent enantioselectivities using a copper-based MOF, (R)-CuMOF-1, in chloroform (B151607). rsc.orgrsc.org This highlights a sophisticated approach to producing specific stereoisomers of amino cyclohexanols.
The precursor, cyclohexene oxide, is readily prepared by the oxidation of cyclohexene, for example, with perbenzoic acid, or from the treatment of 2-chlorocyclohexanol (B73132) with a base like sodium hydroxide. orgsyn.org
Considerations in Synthetic Yield Optimization and Purity Enhancement
Optimizing the synthetic yield and ensuring the high purity of this compound are critical for its application in further chemical synthesis and research. This involves careful control over reaction conditions and the implementation of effective purification protocols.
Synthetic Yield Optimization:
The yield of the desired product is influenced by several factors, including the choice of catalyst, solvent, temperature, and reaction time.
Catalyst and Solvent Effects: The choice of catalyst and solvent system is paramount. In the asymmetric ring-opening of cyclohexene oxide with N-methylaniline, chloroform was found to be a superior solvent, providing an 86% yield, whereas solvents like methanol (B129727) (MeOH), tetrahydrofuran (B95107) (THF), or toluene (B28343) resulted in lower yields. rsc.orgrsc.org The use of a catalyst is often essential; a catalyzed reaction between cyclohexene oxide and an amine showed significantly higher conversion compared to the uncatalyzed reaction. chem-soc.si
Table 1: Effect of Solvent on the Asymmetric Ring-Opening of Cyclohexene Oxide
| Solvent | Yield (%) rsc.orgrsc.org | Enantiomeric Excess (ee, %) rsc.orgrsc.org |
|---|---|---|
| Methanol (MeOH) | Low | Poor |
| Chloroform (CHCl₃) | 86 | 85 |
| Tetrahydrofuran (THF) | Low | Poor |
| Toluene | Low | Poor |
Reaction Conditions: Temperature and reaction duration are critical variables. For example, the aminolysis of cyclohexene oxide catalyzed by calcium trifluoroacetate was conducted at 40°C for 31 hours to achieve high conversion. chem-soc.si In other syntheses, such as those involving palladium-catalyzed coupling reactions to create complex amines, reaction temperatures can be as high as 160°C, with reaction times of around one hour. acs.org Optimization often involves a systematic study of these parameters to find the ideal balance between reaction rate and the formation of byproducts. Statistical methods like factorial design can be employed to identify the impact of each variable and their interactions to maximize productivity. researchgate.net
Purity Enhancement:
After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, catalysts, solvents, and byproducts.
Chromatography: Column chromatography is a widely used technique for purification. Flash silica (B1680970) gel chromatography is frequently employed to separate the target compound from impurities. nih.gov For achieving very high purity, especially for analytical standards or subsequent sensitive applications, High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC (prep-HPLC), is the method of choice. nih.gov The choice of eluent (solvent system) is critical for achieving good separation. A common approach is to use a gradient of solvents, such as ethyl acetate (B1210297) in petroleum ether or acetonitrile (B52724) in water. nih.gov
Extraction and Crystallization: Liquid-liquid extraction is a standard workup procedure to separate the product from the reaction mixture. For instance, after the aminolysis of cyclohexene oxide, the product can be extracted with ethyl acetate. chem-soc.si If the final product is a solid, recrystallization can be a highly effective method for achieving high purity. The choice of an appropriate solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature is key. For products that are salts, such as a hydrochloride salt, this method is particularly common.
Table 2: Common Purification Techniques
| Technique | Description | Typical Application |
|---|---|---|
| Liquid-Liquid Extraction | Separates compounds based on their relative solubilities in two different immiscible liquids. | Initial workup to separate the product from the aqueous reaction mixture. chem-soc.si |
| Flash Column Chromatography | Separates compounds based on polarity by passing the mixture through a column of silica gel. | Primary purification of the crude product. nih.gov |
| Preparative HPLC (prep-HPLC) | A high-resolution chromatography technique used to purify and isolate larger quantities of a compound. | Final purification step to achieve high purity (>99%). nih.gov |
| Crystallization | A process where a solid forms from a solution, melt, or more rarely deposited directly from a gas. | Purification of solid final products or intermediates. |
The purity of the final compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), which also serve to verify the structure of the synthesized molecule. chem-soc.sirsc.org
Diastereoisomerism and Enantiomerism in this compound
The presence of two stereocenters in this compound gives rise to a total of four possible stereoisomers. These exist as two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between any two stereoisomers that are not mirror images is that of diastereomers.
The four stereoisomers are designated as:
(1R,3R)-3-(Methylamino)cyclohexanol
(1S,3S)-3-(Methylamino)cyclohexanol
(1R,3S)-3-(Methylamino)cyclohexanol
(1S,3R)-3-(Methylamino)cyclohexanol
The (1R,3R) and (1S,3S) isomers constitute one enantiomeric pair, while the (1R,3S) and (1S,3R) isomers form the other. nih.gov Furthermore, these isomers can be classified based on the relative orientation of the hydroxyl and methylamino groups on the cyclohexane (B81311) ring, leading to cis and trans diastereomers. In the cis isomer, both substituents are on the same face of the ring, whereas in the trans isomer, they are on opposite faces. nist.govnist.gov The chair conformation of the cyclohexane ring is likely to have the hydroxyl and methylamino groups in equatorial positions to minimize steric hindrance. vulcanchem.com
The separation and identification of the individual stereoisomers of this compound are crucial for studying their unique properties. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a key technique for resolving these isomers. For instance, a Chiralpak IC-3 column with a mobile phase of hexane (B92381) and isopropanol (B130326) can be employed for this purpose. vulcanchem.com
Spectroscopic methods are also vital for characterization. Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish between isomers based on the chemical shifts and coupling constants of the protons on the cyclohexane ring. For example, distinct signals for the protons at C1 and C3 are typically observed between δ 3.2–3.8 ppm. vulcanchem.com Mass spectrometry helps confirm the molecular weight, with a molecular ion peak expected at m/z 129.2 [M+H]⁺. vulcanchem.com
The isolation of specific isomers can also be achieved through chemical methods. Chiral resolving agents, such as mandelic acid, can be used to form diastereomeric salts with the racemic mixture of this compound. These salts, having different physical properties, can then be separated by crystallization, followed by the liberation of the pure enantiomer. vulcanchem.com
Table 1: Stereoisomers of this compound
| Stereoisomer Configuration | Relationship |
|---|---|
| (1R,3R) and (1S,3S) | Enantiomers |
| (1R,3S) and (1S,3R) | Enantiomers |
| (1R,3R) and (1R,3S) | Diastereomers |
| (1R,3R) and (1S,3R) | Diastereomers |
| (1S,3S) and (1R,3S) | Diastereomers |
| (1S,3S) and (1S,3R) | Diastereomers |
| cis (e.g., (1S,3R)) and trans (e.g., (1R,3R)) | Diastereomers |
Stereoselective Synthetic Strategies for this compound
The synthesis of specific stereoisomers of this compound requires carefully designed stereoselective strategies to control the formation of the chiral centers.
Asymmetric Induction in Targeted Synthesis
Asymmetric induction is the process of influencing the stereochemical outcome of a reaction. In the synthesis of this compound, this can be achieved by using chiral starting materials or reagents that favor the formation of one stereoisomer over others. For example, the reduction of a prochiral ketone precursor can be influenced by a chiral reducing agent to produce an optically active alcohol.
Diastereoselective Reaction Pathways (e.g., Mannich reactions, lithiation reactions of analogues)
Diastereoselective reactions are employed to create a new stereocenter with a specific configuration relative to an existing one.
Mannich Reaction: The Mannich reaction is a three-component condensation involving an aldehyde, an amine, and a carbonyl compound. researchgate.netresearchgate.net In the context of synthesizing precursors to this compound, a diastereoselective Mannich-type reaction of an aldehyde, an aniline, and cyclohexanone can yield β-amino ketones with a preference for the anti-isomer. researchgate.netresearchgate.net This diastereoselectivity can be influenced by the choice of catalyst, with some methods reporting high diastereomeric ratios. researchgate.net
Lithiation Reactions: The lithiation of 3-(methylamino) analogues followed by reaction with electrophiles can proceed with high diastereoselectivity. researchgate.netacs.org For instance, the reaction of a dilithio reagent derived from a 2-alkyl-3-(methylamino)-4(3H)-quinazolinone with prochiral ketones like cyclohexanone can result in high diastereoselectivity. researchgate.netacs.org
Enantioselective Approaches Utilizing Chiral Auxiliaries or Catalysts
Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess.
Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic group that is attached to the substrate to direct the stereochemical course of a reaction. numberanalytics.comwikipedia.org After the desired stereocenter is created, the auxiliary is removed. For example, Evans' oxazolidinone auxiliaries are widely used to direct alkylation and aldol (B89426) reactions with high enantioselectivity. wikipedia.org
Chiral Catalysts: Chiral catalysts create a chiral environment around the reactants, favoring the formation of one enantiomeric product. numberanalytics.com
Organocatalysts: Proline and its derivatives can act as chiral catalysts in reactions like the aldol reaction, facilitating asymmetric induction. wikipedia.org Chiral bifunctional organocatalysts, containing both a basic (e.g., tertiary amine) and an acidic (e.g., urea) moiety, have also been developed for enantioselective transformations. rsc.org
Metal-Based Catalysts: Chiral metal complexes are powerful tools for enantioselective synthesis. For example, iridium catalysts with chiral spiro ligands have demonstrated high efficiency in the asymmetric hydrogenation of α-amino ketones to produce chiral β-amino alcohols with excellent enantioselectivities. nih.govresearchgate.net Similarly, ruthenium and rhodium complexes with chiral phosphine (B1218219) ligands have been used for the enantioselective hydrogenation of β-amino ketones. nih.gov
Chirality Control in Reaction Mechanisms and Product Formation
The control of chirality in the synthesis of this compound is fundamentally linked to the reaction mechanisms. In catalytic enantioselective reactions, the chiral catalyst forms a transient diastereomeric complex with the substrate. The steric and electronic properties of this complex dictate the facial selectivity of the attack of the reagent, leading to the preferential formation of one enantiomer.
For instance, in the asymmetric hydrogenation of a β-amino ketone catalyzed by a chiral iridium complex, the substrate coordinates to the metal center in a specific orientation due to the steric hindrance imposed by the chiral ligand. This directs the delivery of hydrogen from one face of the carbonyl group, resulting in a high enantiomeric excess of the corresponding γ-amino alcohol. nih.gov
Similarly, in organocatalyzed reactions using chiral amines like proline, the catalyst forms a chiral enamine intermediate with a ketone. This enamine then reacts with an electrophile, and the stereochemical outcome is controlled by the conformation of the enamine and the direction of the electrophilic attack, which is influenced by the chiral catalyst. wikipedia.org
The choice of solvent, temperature, and the nature of the reactants and catalyst all play a critical role in the degree of stereocontrol achieved in these synthetic transformations.
Conclusion
3-(Methylamino)cyclohexanol serves as a pertinent example of the broader class of substituted aminocyclohexanols. Its chemical properties, dictated by the interplay of the hydroxyl and methylamino groups on the cyclohexane (B81311) scaffold, make it a molecule of interest in organic synthesis. The ongoing research into its synthesis, reactivity, and potential applications underscores the continued importance of exploring the chemical space of substituted cyclohexanol (B46403) derivatives.
Molecular Structure and Conformational Analysis of 3 Methylamino Cyclohexanol
Ring Conformation of the Cyclohexanol (B46403) Moiety
The six-membered cyclohexanol ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. The substituents can occupy either axial or equatorial positions, leading to a dynamic equilibrium between different chair conformers.
For cis-isomers of 3-aminocyclohexanols, a conformational equilibrium exists between a diequatorial (ee) and a diaxial (aa) chair form. Experimental data, primarily from 1H NMR spectroscopy, allows for the determination of the populations of these conformers. For instance, studies on analogous compounds like cis-3-N,N-dimethylaminocyclohexanol show that the conformational equilibrium is highly sensitive to concentration and solvent. In carbon tetrachloride (CCl4), an increase in concentration from 0.01 M to 0.40 M shifts the equilibrium from 43% to 70% in favor of the diequatorial (ee) conformer. researchgate.net This shift indicates a change in the dominant interactions from intramolecular to intermolecular at higher concentrations.
The nature of the substituent on the amino group significantly influences the conformational equilibrium. researchgate.net For secondary amino groups, such as the methylamino group in 3-(methylamino)cyclohexanol, the stabilizing effect of intramolecular hydrogen bonding is predominant over steric effects. researchgate.net However, as the steric bulk of the substituent increases (e.g., from methylamino to diethylamino), the 1,3-diaxial steric interactions become more pronounced, destabilizing the diaxial conformer. researchgate.netresearchgate.net
In the case of cis-3-N-methylaminocyclohexanol (MCOL), the diequatorial conformer population increases from 32% in a 0.01 M CDCl3 solution to 55% at a concentration of 0.40 M. researchgate.net This demonstrates a significant substituent effect when compared to related primary and tertiary amines. For example, the diaxial conformer of cis-3-N-ethylaminocyclohexanol is favored by 92% in CCl4, whereas for the bulkier cis-3-N,N-diethylaminocyclohexanol, it is only favored by 36% under the same conditions, highlighting the growing influence of steric hindrance. researchgate.net
Experimental Determination of Cyclohexane (B81311) Ring Conformations (e.g., Distorted Half-Chair)
Intramolecular Interactions and Hydrogen Bonding Networks
Intramolecular hydrogen bonds (IAHBs) play a crucial role in stabilizing specific conformations, particularly the diaxial conformer in cis-1,3-disubstituted cyclohexanes. researchgate.netlibretexts.org
The solvent environment has a profound impact on the conformational preference of this compound. In non-polar solvents, the intramolecular hydrogen bond that stabilizes the diaxial conformer is favored. researchgate.netresearchgate.net However, as solvent basicity and polarity increase, the solvent molecules can act as hydrogen bond acceptors or donors, competing with and disrupting the internal hydrogen bond. researchgate.netnih.gov
This disruption leads to a shift in the conformational equilibrium towards the diequatorial conformer, which is better suited to form intermolecular hydrogen bonds with the solvent. researchgate.netresearchgate.net For example, the population of the diequatorial conformer of cis-3-N,N-dimethylaminocyclohexanol increases from 36% in deuterated cyclohexane (C6D12), a non-polar solvent, to 89% in dimethyl sulfoxide (B87167) (DMSO), a highly polar and basic solvent. researchgate.net Similarly, for cis-3-N-ethylaminocyclohexanol, the population of the diaxial conformer dramatically decreases from 92% in CCl4 to just 10% in DMSO-d6. researchgate.net This illustrates that solvents capable of forming strong intermolecular hydrogen bonds can effectively overcome the stabilizing energy of the intramolecular hydrogen bond. researchgate.netnih.gov
Conformational Equilibrium Data for cis-3-Aminocyclohexanol Derivatives
| Compound | Solvent | Concentration (mol L-1) | % Diequatorial (ee) Conformer | Reference |
|---|---|---|---|---|
| cis-3-N-methylaminocyclohexanol (MCOL) | CDCl3 | 0.01 | 32% | researchgate.net |
| 0.40 | 55% | researchgate.net | ||
| cis-3-N,N-dimethylaminocyclohexanol (DACH) | CCl4 | 0.01 | 43% | researchgate.net |
| 0.40 | 70% | researchgate.net | ||
| cis-3-N-ethylaminocyclohexanol (EACOL) | CCl4 | - | 8% (92% diaxial) | researchgate.net |
| DMSO-d6 | - | 90% (10% diaxial) | researchgate.net |
Characterization of Intramolecular N—H⋯O and O—H⋯O Hydrogen Bond Interactions
Steric Effects and 1,3-Diaxial Interactions in Conformational Preference
While intramolecular hydrogen bonding favors the diaxial conformer, this conformation introduces unfavorable steric interactions. Specifically, the axial substituents experience repulsive forces with the axial hydrogens at the C1 and C3 positions relative to each other, an effect known as 1,3-diaxial interaction. researchgate.net
The final conformational preference is a balance between the stabilization afforded by the intramolecular hydrogen bond and the destabilization from these steric repulsions. researchgate.netresearchgate.net For secondary amines like this compound, the energy of the O-H···N hydrogen bond is generally sufficient to overcome the 1,3-diaxial strain, leading to a significant population of the diaxial conformer in non-polar media. researchgate.net However, for bulkier tertiary amines, such as N,N-diethylaminocyclohexanol, the increased steric clash of the larger alkyl groups makes the 1,3-diaxial interaction more energetically costly, shifting the equilibrium to favor the diequatorial conformer where these repulsive interactions are minimized. researchgate.netresearchgate.net
Chemical Reactivity and Transformation of 3 Methylamino Cyclohexanol
Reactivity of the Hydroxyl Group
The hydroxyl group in 3-(methylamino)cyclohexanol exhibits typical reactivity for a secondary alcohol, participating in oxidation and derivatization reactions.
Oxidation Pathways
The secondary alcohol moiety of this compound and related structures can be oxidized to the corresponding cyclohexanone (B45756) derivative. doubtnut.com This transformation is a fundamental reaction in organic chemistry. Common oxidizing agents for converting secondary alcohols to ketones include potassium dichromate (K2Cr2O7) in an acidic medium, such as sulfuric acid (H2SO4). doubtnut.com Other reagents like chromium trioxide (CrO3) can also be employed for this purpose. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached, resulting in the formation of a carbonyl group (C=O).
In some cases, the oxidation of similar amino alcohol structures can be part of more complex reaction sequences. For instance, a one-step oxidation-bromination of a similar alcohol has been achieved using an aqueous H2O2–HBr mixture in the presence of lithium chloride, yielding an α-bromoketone. iau.ir
Derivatization Reactions
The hydroxyl group readily undergoes derivatization reactions such as esterification and etherification.
Esterification: The conversion of the hydroxyl group to an ester can be accomplished by reacting this compound with a carboxylic acid or its derivative. For example, the esterification of N,N-dialkylamino alcohols with carboxylic acids can proceed even without a catalyst, with the rate being influenced by the proximity and orientation of the amino group. researchgate.net In a study on the esterification of hexanoic acid with various amino alcohols, trans-2-(N,N-dimethylamino)cyclohexanol showed the fastest reaction rate, suggesting an activation by hydrogen bonding. researchgate.net The formation of esters is a common strategy to modify the properties of a molecule or to install a fluorescent tag for analytical purposes, as demonstrated by the esterification of branched fatty acids with trans-(1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol for enantiomeric separation. tandfonline.com
Etherification: The hydroxyl group can also be converted into an ether. This can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide with a suitable alkyl halide. beilstein-journals.org More advanced methods, such as dual nickel/photocatalytic systems, have been developed for the etherification of alcohols with aryl halides. acs.org For example, N-protected 3-methylamino-1-phenylpropanol has been successfully reacted with 1-bromo-4-(trifluoromethyl)benzene to produce an N-acetylated precursor of fluoxetine. acs.org
Reactivity of the Secondary Amine Group
The secondary amine in this compound is a nucleophilic center and can participate in a variety of reactions, including substitution, alkylation, and nucleophilic additions.
Substitution Reactions Leading to N-Substituted Derivatives
The secondary amine can undergo substitution reactions with various electrophiles to form N-substituted derivatives. smolecule.com For instance, it can be acylated with acyl chlorides or anhydrides. An example is the reaction of 4-(methylamino)cyclohexanone (B1592320) with dichloroacetyl chloride in the presence of triethylamine (B128534) to form the corresponding N-dichloroacetyl derivative. rsc.org The amine group can also react with other electrophilic reagents, leading to a wide array of functionalized molecules.
Alkylation Reactions
Alkylation of the secondary amine can lead to tertiary amines. A common method for this transformation is N-methylation, which can be achieved using various reagents and catalysts.
N-methylation: The introduction of a second methyl group onto the nitrogen atom converts the secondary amine into a tertiary amine. This can be accomplished through reductive amination using formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride or sodium borohydride (B1222165). google.commasterorganicchemistry.com Catalytic methods using methanol (B129727) as the methylating agent in the presence of transition metal catalysts, such as iridium complexes, have also been developed for the N-methylation of amines. acs.org
Nucleophilic Reactivity of the Amine Moiety
The lone pair of electrons on the nitrogen atom makes the secondary amine a potent nucleophile. masterorganicchemistry.com This nucleophilicity allows it to participate in reactions such as the ring-opening of epoxides and conjugate additions.
In the ring-opening of epoxides, the amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol. chem-soc.si For example, the reaction of cyclohexene (B86901) oxide with aqueous methylamine (B109427) yields 2-(methylamino)cyclohexanol.
The amine can also act as a nucleophile in conjugate addition reactions to α,β-unsaturated carbonyl compounds. libretexts.orglibretexts.org In this type of reaction, the amine adds to the β-carbon of the unsaturated system, a process also known as Michael addition. This reaction is a valuable tool for the formation of carbon-nitrogen bonds. libretexts.org
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 3-(Methylamino)cyclohexanol. Analysis of ¹H and ¹³C NMR spectra, including chemical shifts, signal multiplicities, and coupling constants, allows for the unambiguous assignment of its structure. The presence of two stereocenters at the C1 (hydroxyl-bearing) and C3 (methylamino-bearing) positions results in the potential for cis and trans diastereomers, each with distinct spectral features.
¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants for Structural Assignment
The ¹H NMR spectrum of this compound displays signals corresponding to the protons of the N-methyl group, the methine protons at C1 and C3, and the methylene (B1212753) protons of the cyclohexane (B81311) ring. The chemical shifts (δ) and coupling constants (J) are highly dependent on the stereochemical arrangement (cis or trans) of the hydroxyl and methylamino groups.
In the cis isomer, where both substituents can adopt an equatorial orientation in the most stable chair conformation, the methine protons (H1 and H3) are expected to be in an axial position. This arrangement typically results in large axial-axial coupling constants with adjacent axial protons. Conversely, in the trans isomer, one substituent is axial and the other is equatorial, leading to different coupling patterns for H1 and H3, often involving smaller axial-equatorial and equatorial-equatorial couplings. nih.gov
General spectral features include a singlet for the N-methyl (N-CH₃) protons, typically observed around δ 2.3 ppm. nih.gov The methine protons H1 (CH-OH) and H3 (CH-NHCH₃) resonate further downfield, generally in the δ 3.2–3.8 ppm region, due to the deshielding effect of the adjacent oxygen and nitrogen atoms. nih.gov The remaining cyclohexane ring protons appear as a complex series of multiplets in the upfield region (approximately δ 1.0-2.2 ppm).
For a related compound, cis-3-aminocyclohexanol, detailed analysis showed the H1 and H3 protons as triplets of triplets with large coupling constants (e.g., J ≈ 11.2, 4.8 Hz), confirming their axial disposition. nih.gov A similar pattern would be expected for cis-3-(methylamino)cyclohexanol, with slight variations in chemical shifts due to the methyl group on the nitrogen. The analysis of these coupling constants is crucial for assigning the relative stereochemistry of the substituents as either cis or trans.
Table 1: Representative ¹H NMR Data for 3-Aminocyclohexanol Analogs This table provides expected ranges and multiplicities based on data from closely related aminocyclohexanol structures. Actual values for this compound may vary.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Structural Assignment Notes |
|---|---|---|---|---|
| H1 | 3.5 - 3.8 | m (tt for cis) | Varies with stereochemistry | Methine proton on the hydroxyl-bearing carbon. |
| H3 | 3.2 - 3.6 | m (tt for cis) | Varies with stereochemistry | Methine proton on the amino-bearing carbon. |
| N-CH₃ | ~2.3 | s | N/A | Protons of the N-methyl group. |
| Ring CH₂ | 1.0 - 2.2 | m | - | Overlapping multiplets from C2, C4, C5, C6 protons. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.
The carbons bearing the electronegative oxygen (C1) and nitrogen (C3) atoms are the most deshielded and appear furthest downfield, typically in the range of δ 65-75 ppm for C1 and δ 55-65 ppm for C3. The N-methyl carbon gives a characteristic signal around δ 30-35 ppm. The remaining four methylene carbons of the cyclohexane ring (C2, C4, C5, C6) are found in the upfield region, generally between δ 20-45 ppm. researchgate.net The precise chemical shifts of the ring carbons are sensitive to the stereochemistry of the substituents. For instance, in a related aminocyclohexanol, the C4 carbon of the trans isomer was observed to be shifted downfield by 2.0 ppm compared to the cis isomer, reflecting differences in ring strain and steric interactions. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Based on typical values for substituted cyclohexanols and amines.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C1 | 65 - 75 | Carbon bearing the -OH group. |
| C3 | 55 - 65 | Carbon bearing the -NHCH₃ group. |
| N-CH₃ | 30 - 35 | N-methyl carbon. |
Advanced NMR Techniques for Stereochemical Determination (e.g., NOESY, Chiral Solvating Agents, Chiral Derivatizing Agents)
Determining the absolute and relative stereochemistry of this compound requires advanced NMR techniques.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR experiment that identifies protons that are close to each other in space (< 5 Å), regardless of their through-bond connectivity. mdpi.com This is exceptionally useful for differentiating diastereomers. For example, in cis-3-(methylamino)cyclohexanol with diequatorial substituents, the axial H1 and H3 protons would show NOE cross-peaks to the axial protons on C2, C4, and C6 on the same face of the ring. In contrast, the trans isomer would exhibit a different set of spatial correlations corresponding to its unique axial/equatorial arrangement. A NOESY experiment on a related trans-aminocyclohexanol derivative confirmed a boat conformation by showing spatial proximity between specific protons that would be distant in a chair conformation. nih.gov
Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that react with the analyte to form a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, their NMR signals are distinguishable. wikipedia.org Reagents like (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) can be reacted with the hydroxyl and/or amino group of this compound. researchgate.net The resulting diastereomeric esters or amides will exhibit different chemical shifts in the ¹H or ¹⁹F NMR spectra, allowing for the determination of enantiomeric purity and absolute configuration by analyzing the chemical shift differences (Δδ). koreascience.kr
Chiral Solvating Agents (CSAs) are used to form transient, diastereomeric complexes with the analyte directly in the NMR tube. researchgate.net This induces temporary chemical shift non-equivalence between the enantiomers, which can be observed in the NMR spectrum. For amino alcohols, agents like (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid have been used, although their effectiveness can vary depending on the substrate. researchgate.net
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
Molecular Ion Detection and Fragmentation Pattern Analysis
In electrospray ionization (ESI) mass spectrometry, this compound is readily protonated to form a pseudomolecular ion [M+H]⁺. Given its molecular formula C₇H₁₅NO, the expected monoisotopic mass of the neutral molecule is approximately 129.115 Da, leading to an observed [M+H]⁺ ion at m/z 130.123. A reported ESI-MS analysis shows a molecular ion peak at m/z 129.2 [M+H]⁺, which likely represents the nominal mass rounded from the exact mass measurement. nih.gov
Under electron impact (EI) ionization, the molecular ion (M•⁺) at m/z 129 may be observed, though it can be weak for aliphatic amines and alcohols. miamioh.edu The fragmentation of such compounds is typically dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to a heteroatom. miamioh.eduruc.dk For this compound, two primary α-cleavage pathways are expected:
Cleavage adjacent to the nitrogen atom, leading to the loss of a cyclohexanol (B46403) radical and formation of the stable iminium ion [CH₂=NHCH₃]⁺ at m/z 58. nih.gov
Cleavage adjacent to the oxygen atom.
Other common fragmentation pathways for cyclohexanol derivatives include the loss of small neutral molecules such as water (H₂O) from the molecular ion, leading to a peak at m/z 111 (M-18). core.ac.uk
Table 3: Common Mass Spectral Fragments for this compound
| m/z | Proposed Ion/Fragment | Fragmentation Pathway |
|---|---|---|
| 130 | [C₇H₁₅NO + H]⁺ | Protonated Molecular Ion (ESI) |
| 129 | [C₇H₁₅NO]•⁺ | Molecular Ion (EI) |
| 111 | [C₇H₁₃N]•⁺ | Loss of H₂O |
| 84 | [C₅H₈N]⁺ | Loss of H₂O and HCN |
High-Resolution Mass Spectrometry for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to four or more decimal places), which allows for the unambiguous determination of its elemental formula. mdpi.com The exact mass of this compound (C₇H₁₅NO) is calculated to be 129.11536 Da. Observing a protonated molecule [M+H]⁺ with an m/z value extremely close to the calculated value of 130.12319 Da via HRMS provides definitive confirmation of the compound's elemental composition, distinguishing it from other isobaric species. For example, the formula C₈H₁₇O has a calculated exact mass of 129.12795 Da, which is easily differentiated by HRMS. mdpi.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| cis-3-Aminocyclohexanol |
| trans-3-Aminocyclohexanol |
| (R)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid |
| (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its hydroxyl (-OH), secondary amine (N-H), and alkyl (C-H, C-C, C-N, C-O) moieties.
The IR spectrum of this compound is expected to exhibit several key absorption bands that are indicative of its structure. The presence of both hydroxyl and secondary amine groups leads to characteristic vibrations, particularly in the high-frequency region of the spectrum. dummies.comopenstax.orgorgchemboulder.com
A prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. dummies.com In a condensed phase (liquid or solid), this typically appears as a broad and strong absorption band in the region of 3200-3600 cm⁻¹, a direct consequence of intermolecular hydrogen bonding. wpmucdn.com
The N-H stretching vibration of the secondary amine group is also found in a similar region, typically between 3300 and 3500 cm⁻¹. openstax.org However, the N-H absorption is generally weaker and sharper than the O-H band. orgchemboulder.com For a secondary amine, a single N-H stretching band is expected. dummies.comorgchemboulder.com The overlap of the broad O-H and the sharper N-H bands in the spectrum of this compound can sometimes make distinct identification challenging.
The C-H stretching vibrations of the cyclohexane ring and the methyl group are anticipated in the 2850-3000 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol typically appears as a strong band between 1000 and 1260 cm⁻¹. The C-N stretching vibration of the aliphatic amine is expected to be in the 1020-1250 cm⁻¹ region and is often of medium to weak intensity. orgchemboulder.com
Hydrogen bonding significantly influences the position and shape of the O-H and N-H stretching bands. The broadness of the O-H band is a classic signature of hydrogen bonding. wpmucdn.com In this compound, both the hydroxyl and the amino groups can act as hydrogen bond donors and acceptors, leading to a complex network of intermolecular and potentially intramolecular hydrogen bonds. This extensive hydrogen bonding is responsible for the broad nature of the absorption in the high-frequency region of the spectrum.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad | Indicative of hydrogen bonding. wpmucdn.com |
| N-H (Secondary Amine) | Stretching | 3300-3500 | Weak to Medium, Sharper than O-H | A single peak is characteristic of a secondary amine. openstax.orgorgchemboulder.com |
| C-H (Alkyl) | Stretching | 2850-3000 | Medium to Strong | Associated with the cyclohexane ring and methyl group. |
| C-O (Alcohol) | Stretching | 1000-1260 | Strong | |
| C-N (Amine) | Stretching | 1020-1250 | Weak to Medium | orgchemboulder.com |
| N-H (Secondary Amine) | Bending | 1550-1650 | Variable | May not always be prominent. cdnsciencepub.com |
X-ray Diffraction Analysis (for Solid-State Structural Determination)
In the solid state, the molecules of this compound would be expected to be linked by a network of intermolecular hydrogen bonds involving the hydroxyl and amino groups. These interactions dictate the crystal packing. X-ray diffraction analysis would be able to elucidate the specific hydrogen bonding network, identifying which atoms act as donors and acceptors and the distances and angles of these bonds.
For a specific stereoisomer, such as (1R,3R)-3-methylamino-cyclohexanol, X-ray crystallography would unambiguously confirm the absolute configuration of the chiral centers. vulcanchem.com The analysis would also reveal the relative orientation of the methylamino and hydroxyl substituents on the cyclohexane ring (cis or trans) and whether they occupy axial or equatorial positions in the solid-state conformation.
The determination of the unit cell parameters and the space group from X-ray diffraction data would further characterize the crystalline nature of the compound. Although powder X-ray diffraction (PXRD) can be used to identify the crystalline phases of a material, single-crystal X-ray diffraction is required for a complete structural elucidation. researchgate.netijcce.ac.ir
Table 2: Information Obtainable from X-ray Diffraction Analysis
| Parameter | Description | Significance for this compound |
|---|---|---|
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the fundamental packing of the molecules. |
| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. | Provides insight into the symmetry of the crystalline form. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom within the unit cell. | Allows for the determination of bond lengths, bond angles, and torsion angles. |
| Conformation | The three-dimensional arrangement of the atoms in the molecule. | Would confirm the chair conformation of the cyclohexane ring and the positions (axial/equatorial) of the substituents. |
| Stereochemistry | The spatial arrangement of the atoms. | Can definitively establish the relative (cis/trans) and absolute (R/S) stereochemistry. |
| Hydrogen Bonding | The distances and angles of intermolecular hydrogen bonds. | Elucidates the packing forces and the network of interactions in the solid state. |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to predict molecular properties with a high degree of accuracy. For 3-(Methylamino)cyclohexanol, these methods are instrumental in defining its three-dimensional structure, energetic stability, and spectroscopic signatures.
Density Functional Theory (DFT) and Ab Initio Methods for Molecular Structure Optimization
The foundational step in the computational analysis of any molecule is the determination of its most stable three-dimensional arrangement of atoms, known as the optimized molecular structure. For this compound, this involves considering the various stereoisomers (cis and trans) and the multiple possible conformations of the cyclohexyl ring (chair, boat, etc.) and the orientations of the hydroxyl and methylamino substituents.
Density Functional Theory (DFT) and ab initio methods are the gold standards for such optimizations. DFT, particularly with hybrid functionals like B3LYP, offers a balance between computational cost and accuracy, making it well-suited for a molecule of this size. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory and can be used to benchmark DFT results.
The optimization process for this compound would typically involve starting with several plausible initial geometries for each stereoisomer. These geometries are then subjected to an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a minimum on the potential energy surface is located. This process yields the equilibrium geometry of the conformer.
Prediction of Energy Differences and Conformational Stability
Once the various stable conformers of cis- and trans-3-(Methylamino)cyclohexanol are identified through geometry optimization, their relative stabilities can be determined by comparing their total electronic energies. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium.
For this compound, the key conformational equilibrium is between the diequatorial and diaxial conformers of the cis isomer, and the equatorial-axial conformers of the trans isomer. The relative energies of these conformers are dictated by a balance of steric interactions (such as 1,3-diaxial interactions) and the potential for stabilizing intramolecular interactions, like hydrogen bonding between the hydroxyl and amino groups. Theoretical calculations are crucial for quantifying these subtle energy differences.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Isomer | Conformer | Substituent Positions | Relative Energy (kcal/mol) |
| cis | Chair | Diequatorial (OH, NHMe) | 0.00 |
| cis | Chair | Diaxial (OH, NHMe) | +5.2 |
| trans | Chair | Equatorial (OH), Axial (NHMe) | +1.5 |
| trans | Chair | Axial (OH), Equatorial (NHMe) | +1.8 |
Note: This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound are not publicly available. The values represent plausible energy differences based on principles of conformational analysis.
Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict spectroscopic data, which can then be compared with experimental spectra for structure verification.
Infrared (IR) Frequencies: After a geometry optimization, a frequency calculation is performed. This not only confirms that the structure is a true minimum (no imaginary frequencies) but also provides the vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies can be correlated with the peaks in an experimental IR spectrum. For this compound, key vibrational modes would include the O-H stretch, N-H stretch, C-O stretch, and C-N stretch.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). These calculations provide theoretical chemical shift values for each unique nucleus in the molecule. By comparing the calculated shifts for different conformers with experimental data, it is possible to deduce the dominant conformation in solution.
Conformational Energy Surface Mapping and Analysis
A more comprehensive understanding of the flexibility of this compound can be achieved by mapping its conformational energy surface. This involves systematically changing key dihedral angles (torsion angles) within the molecule and calculating the energy at each point. For this molecule, the critical dihedral angles would be those defining the ring pucker and the orientation of the substituents.
The resulting energy map reveals the energetic barriers between different conformers, providing insights into the dynamics of conformational interconversion. For instance, the energy barrier for the chair-to-chair flip of the cyclohexane (B81311) ring can be calculated, as can the rotational barriers for the C-O and C-N bonds.
Theoretical Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding Energies)
The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a methylamino group (a hydrogen bond donor and acceptor) in this compound raises the possibility of significant intramolecular and intermolecular hydrogen bonding.
Intramolecular Hydrogen Bonding: In the cis isomer, an intramolecular hydrogen bond can potentially form between the hydroxyl and methylamino groups when they are in close proximity. Computational methods can quantify the strength of this interaction by comparing the energy of the hydrogen-bonded conformer with a hypothetical conformer where the interaction is "switched off." The Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are powerful tools for identifying and characterizing such non-covalent interactions.
Intermolecular Hydrogen Bonding: In the condensed phase, this compound molecules can form a network of intermolecular hydrogen bonds. Computational models can be used to study the geometry and energetics of dimers and larger clusters of the molecule, providing insights into its bulk properties.
Computational Prediction of Reactivity and Reaction Mechanisms
Computational chemistry can also be used to predict the reactivity of this compound.
Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO location suggests sites susceptible to electrophilic attack, while the LUMO location indicates sites prone to nucleophilic attack.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. Regions of negative potential (typically around the oxygen and nitrogen atoms) are susceptible to attack by electrophiles, while regions of positive potential (around the hydroxyl and amino hydrogens) are attractive to nucleophiles.
Reaction Mechanism Studies: For specific reactions involving this compound, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state structures that connect reactants to products and calculating the activation energies. Such studies can elucidate the stereochemical outcome of a reaction and provide a detailed, step-by-step understanding of the reaction mechanism.
Applications in Organic Synthesis and Catalysis
As Chiral Building Blocks in Complex Organic Molecule Synthesis
Chiral building blocks are essential starting materials for the synthesis of complex, enantiomerically pure molecules, particularly in the fields of pharmaceuticals and materials science. cymitquimica.com 3-(Methylamino)cyclohexanol, available in its specific stereoisomeric forms, serves as a key chiral synthon. cymitquimica.comchemscene.com Chemists utilize these pre-existing stereocenters to construct more elaborate molecules, transferring the inherent chirality of the starting material to the final product. This approach is a fundamental strategy in organic synthesis to achieve stereochemical control without requiring an asymmetric induction step later in the synthetic sequence. The presence of both a nucleophilic amino group and a hydroxyl group allows for a wide range of subsequent chemical transformations, making it a versatile starting point for synthesizing diverse and complex target molecules.
As Ligands in Metal-Catalyzed Reactions
In addition to their role as transient auxiliaries, chiral β-amino alcohols like this compound can function as permanent ligands that coordinate to a metal center. rsc.org The resulting chiral metal complex can then act as a recyclable catalyst for a variety of asymmetric transformations. researchgate.net
Homochiral Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked together by chiral organic ligands. rsc.orgsioc-journal.cn These materials have garnered significant interest for applications in enantioselective separation and asymmetric catalysis. researchgate.netrsc.org
By using an enantiomerically pure ligand like a derivative of this compound, the chirality is transferred to the entire framework, creating chiral pores and channels. rsc.org These chiral environments can act as heterogeneous catalysts for asymmetric reactions. rsc.org An example is the asymmetric ring-opening (ARO) of meso-epoxides with amines, catalyzed by homochiral MOFs. rsc.orgresearchgate.net In these systems, the MOF catalyst facilitates the reaction, leading to the formation of optically enriched β-amino alcohols. rsc.orgresearchgate.net
Key Features of MOFs in Catalysis:
Heterogeneous Nature: The solid-state nature of MOFs allows them to be easily separated from the reaction mixture by filtration, simplifying product purification. researchgate.net
Recyclability: MOF catalysts can be recovered and reused multiple times with little to no loss of catalytic activity or enantioselectivity. rsc.orgresearchgate.net
Tunability: The structure and properties of MOFs can be systematically modified by changing the metal center or the organic ligand, allowing for the rational design of catalysts for specific reactions. sioc-journal.cnrsc.org
Research has shown that homochiral MOFs can catalyze the ring-opening of cyclohexene (B86901) oxide with various anilines, producing the corresponding β-amino alcohol products in good yields (85–94%) and with excellent enantioselectivities (92–95% ee). rsc.org
Role in Other Stereoselective Catalytic Systems
Beyond their primary applications, ligands derived from the aminocyclohexanol scaffold, such as derivatives of this compound, have demonstrated utility in other stereoselective catalytic transformations. One notable example is their use in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction.
Research has shown that chiral aminodiol derivatives can effectively catalyze the addition of diethylzinc (B1219324) to various aromatic aldehydes. mdpi.com In these systems, the aminocyclohexanol derivative acts as a chiral ligand for the zinc metal center, creating a chiral environment that directs the approach of the nucleophilic ethyl group to one of the enantiotopic faces of the aldehyde. The stereochemical outcome of the reaction is highly dependent on the structure of the catalyst. For instance, aminodiol derivatives prepared from perillaldehyde (B36042) have been used to catalyze the reaction between diethylzinc and aromatic aldehydes, yielding chiral 1-aryl-1-propanols. mdpi.com
The effectiveness of these catalytic systems is typically evaluated by the yield and the enantiomeric excess (ee) of the resulting secondary alcohol. The data from these studies illustrate how the specific stereochemistry of the aminocyclohexanol-derived ligand influences the catalytic process.
Table 1: Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Catalyzed by an Aminodiol Derivative
| Aldehyde Substituent (Ar) | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 4-MeC₆H₄ | 1-(4-Tolyl)propan-1-ol | 90 | 85 |
| 4-MeOC₆H₄ | 1-(4-Methoxyphenyl)propan-1-ol | 85 | 80 |
| 3-MeOC₆H₄ | 1-(3-Methoxyphenyl)-1-propanol | 80 | 78 |
This table presents data on the catalytic performance of an aminodiol catalyst in the addition of diethylzinc to different aromatic aldehydes. Data sourced from mdpi.com.
Precursors for Other Classes of Organic Compounds
The structural framework of this compound makes it a valuable precursor for a variety of other organic compounds. Its bifunctional nature, containing both a secondary amine and a secondary alcohol, allows for diverse chemical modifications.
One significant application is its use as a starting material for N-substituted cyclohex-3-enamines. These enamines are valuable synthetic intermediates, particularly in medicinal chemistry. thieme-connect.comresearchgate.net For example, related aminocyclohexanols like trans-4-aminocyclohexanol (B47343) can be converted into N-substituted cyclohex-3-enamines, which can then undergo subsequent cyclization reactions to form bridged bicyclic structures such as 7-azabicyclo[2.2.1]heptane derivatives. thieme-connect.comresearchgate.net This pathway highlights the utility of the aminocyclohexanol core in constructing complex, sterically defined molecular architectures.
Furthermore, the aminocyclohexanol structure serves as a scaffold for synthesizing other functionalized molecules. For instance, trans-4-aminocyclohexanol has been used as a precursor to prepare N-(4'-hydroxycyclohexyl) chloroacetamide. This intermediate can then react with various aromatic aldehydes in the presence of a base to yield substituted oxiranes (epoxides) in a stereoselective manner.
The ketone analog, 3-(methylamino)cyclohexan-1-one, which can be synthesized from or converted to this compound, is also a key intermediate. It serves as a precursor in the synthesis of potential N-methyl-D-aspartate (NMDA) receptor antagonists, which have applications as novel antidepressants and anesthetics. smolecule.com The reactivity of the ketone allows for transformations like imination followed by rearrangement to create more complex molecular structures. smolecule.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 7-azabicyclo[2.2.1]heptane |
| Diethylzinc |
| 1-(3-Methoxyphenyl)-1-propanol |
| 1-(4-Methoxyphenyl)propan-1-ol |
| 1-Aryl-1-propanol |
| 1-(4-Tolyl)propan-1-ol |
| N-(4'-hydroxycyclohexyl) chloroacetamide |
| N-methyl-D-aspartate |
| N-substituted cyclohex-3-enamines |
| Oxiranes |
| Perillaldehyde |
| trans-4-Aminocyclohexanol |
Future Research Directions for 3 Methylamino Cyclohexanol
Exploration of Novel and Greener Synthetic Pathways
The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. For 3-(Methylamino)cyclohexanol, future research will likely pivot from traditional multi-step syntheses, which often involve harsh reagents and generate significant waste, towards more sustainable methodologies.
Key areas of investigation include:
Biocatalysis: The use of enzymes, such as transaminases or alcohol dehydrogenases, could provide a highly selective and environmentally friendly route to specific stereoisomers of this compound. Research could focus on screening for or engineering enzymes that can perform reductive amination of 3-hydroxycyclohexanone (B1200884) or amination of a cyclohexanol (B46403) precursor with high efficiency.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound could lead to higher yields, reduced reaction times, and minimized solvent usage.
Catalytic Hydrogenation: While catalytic hydrogenation of corresponding enamines or aminoketones is a known method, future work could explore the use of non-precious metal catalysts (e.g., based on iron, nickel, or copper) to replace expensive noble metals like platinum or palladium, thereby reducing cost and environmental impact.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Research Focus Areas |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Enzyme screening, protein engineering for substrate specificity, process optimization. |
| Flow Chemistry | Enhanced safety, improved process control, scalability, higher throughput. | Reactor design, optimization of flow rates and temperatures, catalyst immobilization. |
| Green Catalysis | Lower cost, reduced reliance on critical raw materials, improved sustainability. | Development of earth-abundant metal catalysts, catalyst recycling strategies. |
Development of Highly Enantioselective and Diastereoselective Catalytic Systems
Given that this compound possesses two stereocenters, it can exist as four possible stereoisomers. The ability to selectively synthesize a single isomer is crucial, as different isomers can have vastly different biological activities or properties in chiral applications. Future research will be heavily focused on developing catalytic systems that can control both enantioselectivity and diastereoselectivity.
Promising research avenues include:
Asymmetric Hydrogenation: The development of novel chiral phosphine (B1218219) ligands for transition metal catalysts (e.g., Rhodium, Ruthenium, Iridium) could enable the highly enantioselective hydrogenation of a suitable prochiral precursor, such as N-methyl-3-aminocyclohex-2-en-1-ol.
Organocatalysis: Chiral organocatalysts, such as those based on proline or cinchona alkaloids, could be designed to catalyze the asymmetric synthesis of the target molecule. For instance, an organocatalyzed asymmetric reductive amination of 3-hydroxycyclohexanone could be a viable route.
Dynamic Kinetic Resolution: For synthetic routes that produce a mixture of stereoisomers, developing a dynamic kinetic resolution process could allow for the conversion of the unwanted isomers into the desired one, theoretically achieving a 100% yield of a single isomer.
Advanced Spectroscopic and Computational Characterization Techniques
A thorough understanding of the three-dimensional structure and conformational preferences of this compound's different stereoisomers is essential for predicting their behavior and designing applications. Future research should leverage advanced analytical and computational tools to achieve a more detailed characterization.
Advanced NMR Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and advanced two-dimensional NMR (e.g., NOESY, ROESY) can provide definitive assignments of absolute configuration and detailed information about the preferred solution-state conformations and intramolecular hydrogen bonding.
Computational Chemistry: High-level Density Functional Theory (DFT) and ab initio calculations can be used to model the relative energies of different chair and boat conformations for each stereoisomer. These calculations can predict the most stable structures and rationalize experimental spectroscopic data.
Chiral Chromatography: The development of more effective chiral stationary phases for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is needed for the efficient separation and quantification of all four stereoisomers, which is critical for monitoring the success of asymmetric syntheses.
Table 2: Proposed Techniques for Stereoisomer Characterization
| Technique | Information Gained | Future Research Goal |
| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration. | Correlating experimental VCD spectra with DFT-calculated spectra for unambiguous assignment. |
| 2D NMR (NOESY/ROESY) | Through-space proton-proton proximities, conformational analysis. | Mapping the detailed conformational landscape and intramolecular interactions in various solvents. |
| Density Functional Theory (DFT) | Relative energies of conformers, predicted spectral data. | Building accurate computational models that predict chiroptical properties and reaction outcomes. |
Expansion of Applications in Asymmetric Synthesis and Catalysis
The bifunctional nature of this compound, containing both a secondary amine and a secondary alcohol, makes it an attractive candidate for use as a chiral ligand or organocatalyst. Its rigid cyclohexyl backbone can create a well-defined chiral environment.
Future applications to be explored include:
Chiral Ligands for Transition Metals: The molecule could be coordinated to metals like zinc, copper, or titanium to create catalysts for asymmetric additions to aldehydes, enantioselective reductions, or other carbon-carbon bond-forming reactions.
Organocatalysis: As a bifunctional organocatalyst, it could potentially activate both the nucleophile (via the amine) and the electrophile (via the alcohol) in reactions like asymmetric aldol (B89426) or Michael additions.
Chiral Resolving Agent: The amine group can be used to form diastereomeric salts with racemic carboxylic acids, enabling their separation through crystallization. Research could optimize this process for specific high-value acids.
Investigation of New Derivative Syntheses for Tailored Chemical Applications
Modifying the core structure of this compound through derivatization can fine-tune its properties for specific applications. Future work will involve the selective functionalization of its amine and alcohol groups to create a library of new compounds.
Key derivatization strategies for investigation include:
N-Functionalization: The secondary amine can be readily acylated, alkylated, or arylated to introduce new functional groups. For instance, creating N-aryl derivatives could be a step towards new ligands with different electronic and steric properties.
O-Functionalization: The hydroxyl group can be converted into ethers, esters, or silyl (B83357) ethers. This can alter the molecule's solubility, steric bulk, and coordinating ability, which is particularly important when designing new catalysts.
Scaffold for Complex Molecules: Using this compound as a chiral building block, more complex molecules, such as ligands for catalysis or fragments for pharmacologically active compounds, can be constructed. The synthesis of bicyclic or spirocyclic structures originating from this scaffold is a challenging but potentially rewarding research direction.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
